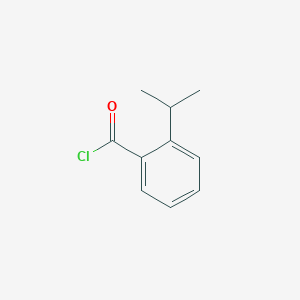![molecular formula C15H21Cl2NO2 B1628834 Methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate CAS No. 79481-83-7](/img/structure/B1628834.png)
Methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
Übersicht
Beschreibung
Methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate, also known as MeCCNU, is a synthetic compound that belongs to the family of nitrosourea drugs. It has been extensively studied for its potential use as an anticancer agent due to its ability to cross the blood-brain barrier and target brain tumors.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- The compound has been used in various synthesis processes. For instance, it was involved in the synthesis of 4[3′-bis (2″-chloroethyl) aminophenyl] -4,4-difluorobutanoic acid [4,4-difluoro-meta-chlorambucil], showing its utility in creating novel compounds (C. Buss, P. Coe, J. Tatlow, 1997).
- The compound's derivatives have been explored for potential pro-drug applications, activated by bioreductive processes (J. Mann, L. Shervington, 1991).
Metabolism and Biochemical Interactions
- There's research on the metabolism of chlorambucil, a related compound, by rat liver microsomal glutathione S-transferase. These studies are crucial for understanding how similar compounds interact with biological systems (Jie Zhang, Zhiwei Ye, Y. Lou, 2004).
- Investigations into chlorambucil-monoglutathionyl conjugates suggest the significance of these compounds in cancer therapy and how they are metabolized in the human body (D. Meyer, K. S. Gilmore, J. Harris, J. Hartley, B. Ketterer, 1992).
Antitumor and Anticancer Studies
- Research on derivatives of this compound, like the chlorambucil N-oxide, provides insights into potential antitumor properties and their effects under hypoxic conditions, relevant for cancer treatment strategies (M. Tercel, W. Wilson, W. Denny, 1995).
- Studies on nitrogen-mustard-derived Schiff bases, including derivatives of this compound, focus on their cytotoxic effects, offering a deeper understanding of their potential as anticancer agents (Luciana B. P. Sâmia, G. L. Parrilha, Alexandre C. Bertoli, H. A. Duarte, N. Speziali, S. F. Teixeira, Bárbara Kawamura, A. K. Ferreira, H. Beraldo, 2019).
Synthesis for Medical Applications
- The synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid [3,3,4,4-tetrafluorochlorambucil], a related compound, highlights the ongoing efforts to modify and enhance the medical applications of these compounds (C. Buss, P. Coe, J. Tatlow, 1998).
Eigenschaften
IUPAC Name |
methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO2/c1-20-15(19)4-2-3-13-5-7-14(8-6-13)18(11-9-16)12-10-17/h5-8H,2-4,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAAJAGDSYYODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609429 | |
| Record name | Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |
CAS RN |
79481-83-7 | |
| Record name | Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

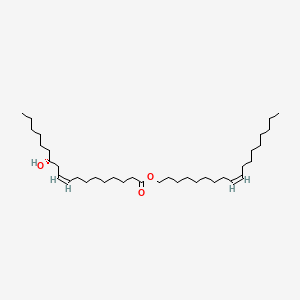
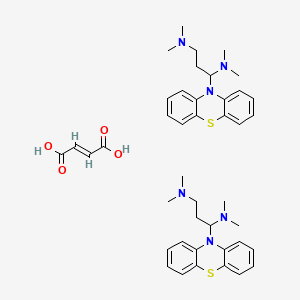
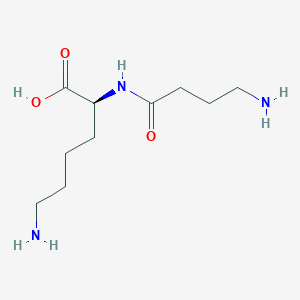
![3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile](/img/structure/B1628756.png)
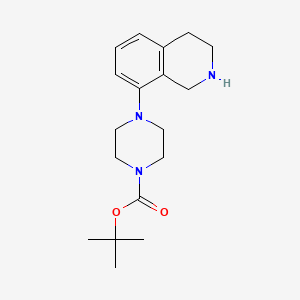
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1628758.png)
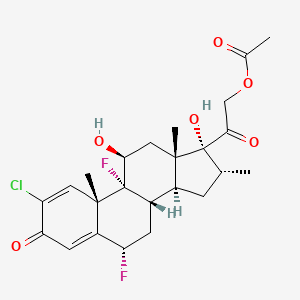

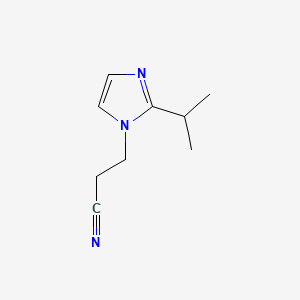

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1628766.png)
